Limonexin

Overview

Description

Limonin, also known as obaculactone and evodin, belongs to the tetracyclic triterpenoids and is a secondary metabolite with high biological activity in plants . It is widely found in Euodia rutaecarpa (Juss.) Benth., Phellodendron chinense Schneid., and Coptis chinensis Franch .

Synthesis Analysis

The synthesis of Limonin involves a tandem radical cyclization generating the BCD ring system with the C13α configuration that is essential to the limonoids and a Robinson annulation to construct the limonoid androstane framework . Moreover, CYP3A4 was found to be a key enzyme in the synthesis of limonin metabolites in mice and human liver microsomes .

Molecular Structure Analysis

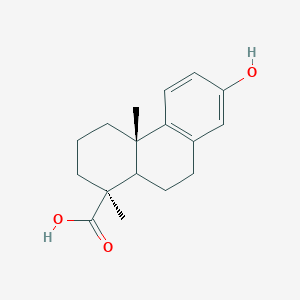

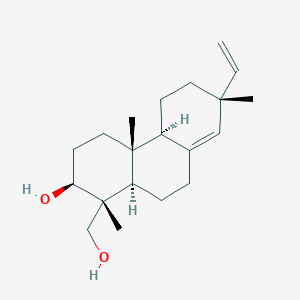

Limonin’s molecular formula is C26H30O8, and its molecular weight is 470.25 .

Chemical Reactions Analysis

The main metabolic pathways of Limonin are reduction, hydrolysis, and methylation . The position and group of the substituents of Limonin are key in affecting pharmacological activity and bioavailability .

Physical And Chemical Properties Analysis

Limonin is a highly oxygenated triterpenoid with poor bioavailability .

Scientific Research Applications

Anticancer Activity

Limonexin, like other citrus limonoids, has shown potential in anticancer research . The compound’s structure allows it to interact with cancer cells, potentially inhibiting their growth and proliferation.

Antimicrobial Properties

Limonexin may also have antimicrobial properties . This could make it useful in the development of new antibiotics or antiviral medications.

Antioxidant Effects

The compound has demonstrated antioxidant effects . Antioxidants are crucial for protecting the body’s cells from damage by free radicals, which can contribute to aging and various diseases.

Anti-inflammatory and Analgesic Properties

Research has indicated that Limonexin may have anti-inflammatory and analgesic properties . This could make it a valuable resource in the development of new pain relief and anti-inflammatory medications.

Liver Protection

Limonexin has shown potential for liver protection . It could be used in treatments aimed at protecting the liver from damage or helping it recover from injury.

Antidiabetic Activity

Limonexin may also have antidiabetic properties . This could make it a potential candidate for the development of new treatments for diabetes.

Safety and Hazards

Future Directions

Future research directions include the mechanism of antioxidant activity of Limonin, how the concentration of Limonin affects pharmacological effects and toxicity, finding ways to reduce the toxicity of Limonin, and structural modification of Limonin—one of the key methods necessary to enhance pharmacological activity and bioavailability .

Mechanism of Action

Target of Action

Limonexin, also known as limonin, is a natural tetracyclic triterpenoid compound . It has been found to interact with several targets in the body. One of the primary targets of limonexin is the G protein-coupled bile acid receptor 1 (TGR5) . TGR5 is a promising drug target for metabolic diseases because its activation prevents obesity and hyperglycemia .

Mode of Action

Limonexin interacts with its targets and induces various changes in the body. For instance, it induces cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21, and activating endogenous pathways such as cytochrome c and caspase-mediated .

Biochemical Pathways

The biosynthetic pathway of limonexin starts from the formation of nomilin by squalene. Then, limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway. Finally, the limonoids are metabolized to synthesize limonexin .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that limonexin has poor bioavailability. The reduction, hydrolysis, and methylation are the main metabolic pathways of limonexin . The position and group of the substituents of limonexin are key in affecting pharmacological activity and bioavailability .

Result of Action

Limonexin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, and liver protection properties . Limonexin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Action Environment

The action of limonexin can be influenced by various environmental factors. For instance, factors such as location, plant health, cultivation practices, and fruit maturity are contributing factors for limonoids variability in concentrations .

properties

IUPAC Name |

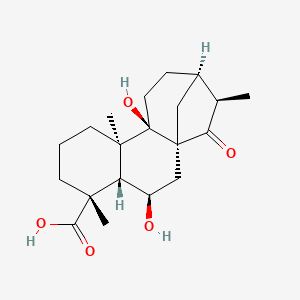

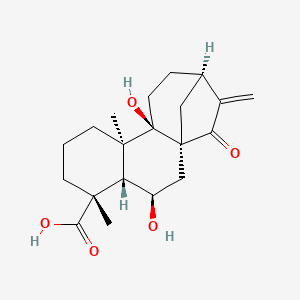

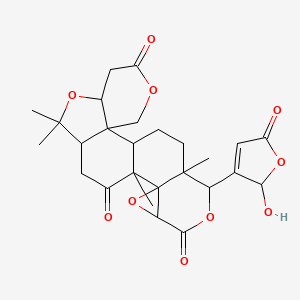

19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPPVNISJHFPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

99026-99-0 | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 - 286 °C | |

| Record name | Limonexic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.